

what is (S,S)-Lysinoalanine and its chemical structure

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Compound of Interest

Compound Name: (S,S)-Lysinoalanine

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(S,S)-Lysinoalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed from the covalent cross-linking of lysine and a dehydroalanine residue. Dehydroalanine is itself a product of the elimination of water from serine or H₂S from cysteine. This compound is of significant interest due to its presence in heat-treated and alkali-processed foods, and its potential toxicological effects. This technical guide provides an in-depth overview of **(S,S)-Lysinoalanine**, including its chemical structure, formation pathways, prevalence in foodstuffs, toxicological profile, and detailed analytical methodologies for its detection and quantification.

Chemical Structure and Properties

(S,S)-Lysinoalanine, systematically named (2S)-2-amino-6-([(2S)-2-amino-2-carboxyethyl]amino)hexanoic acid, is one of the stereoisomers of lysinoalanine. The molecule consists of a lysine residue where the ϵ -amino group is bonded to the β -carbon of an alanine residue.

Chemical Formula: C₉H₁₉N₃O₄

Molecular Weight: 233.27 g/mol

SMILES (Simplified Molecular Input Line Entry System): N--INVALID-LINK--

C(=O)O">C@@HC(=O)O

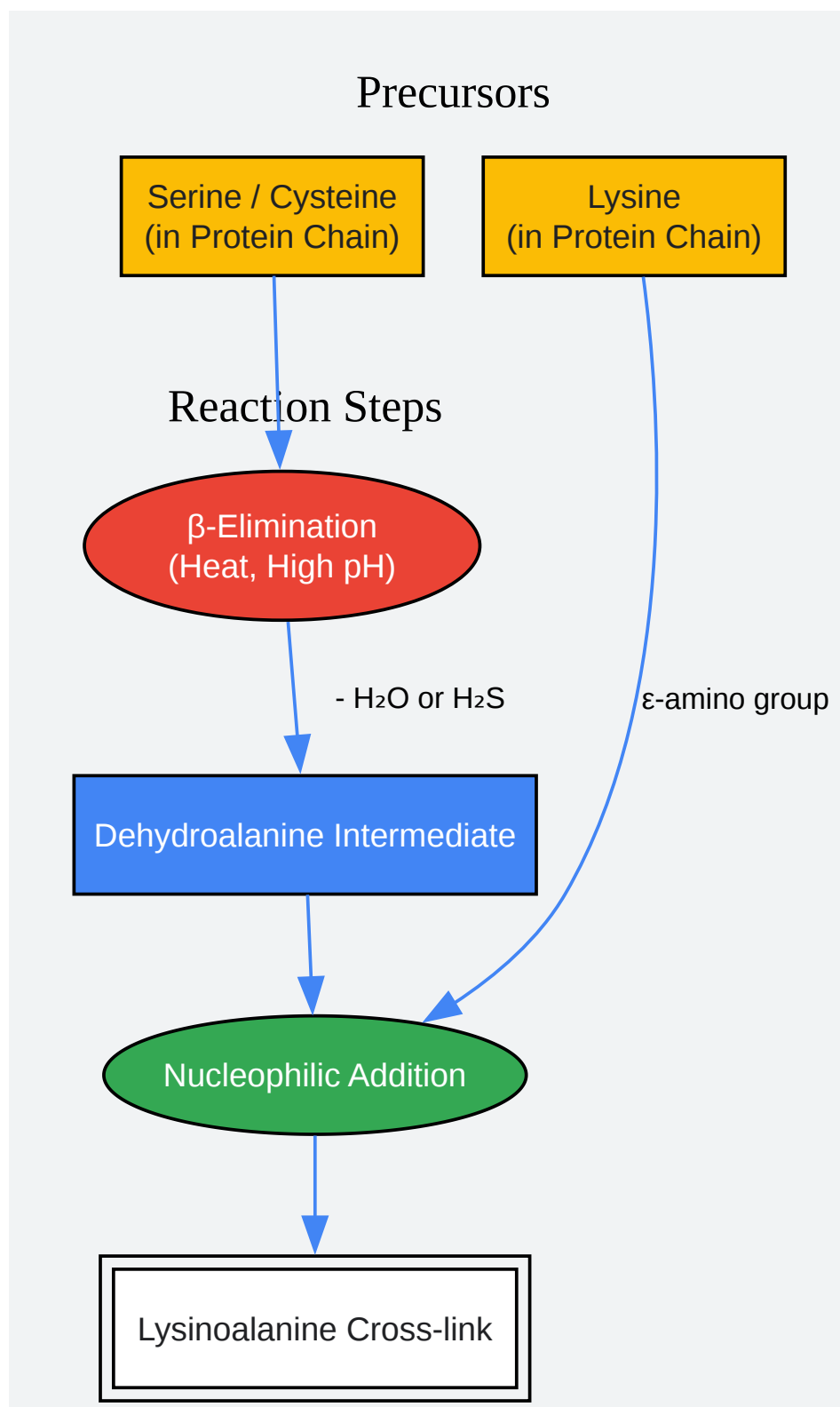
Chemical Structure:

Caption: Chemical structure of **(S,S)-Lysinoalanine**.

Formation of Lysinoalanine

Lysinoalanine is not naturally present in proteins but is formed during processing, particularly under alkaline conditions and/or at elevated temperatures.^{[1][2]} The formation is a two-step process:

- **Formation of Dehydroalanine:** The first step involves the β -elimination of a side chain from an amino acid residue like serine (elimination of water), O-phosphoserine (elimination of phosphate), O-glycosylserine (elimination of a sugar moiety), or cysteine (elimination of hydrogen sulfide) to form a highly reactive dehydroalanine (DHA) intermediate.^{[2][3]}
- **Nucleophilic Addition:** The ϵ -amino group of a lysine residue then acts as a nucleophile and attacks the double bond of the dehydroalanine residue, forming a lysinoalanine cross-link.^{[2][3]}



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Caption: Formation pathway of Lysinoalanine.

Quantitative Data

Lysinoalanine Content in Food Products

The concentration of lysinoalanine in food products varies widely depending on the raw materials and the processing conditions. Dairy products and infant formulas, which often undergo significant heat treatment, are frequently monitored for their LAL content.

| Food Product | Lysinoalanine Content (mg/kg protein) | Reference(s) |
|--|---------------------------------------|---|
| Raw Milk | 4 - 24 | [4] [5] |
| Pasteurized Milk | 17 - 69 | [5] |
| UHT Milk | 49 - 186 | [4] [5] |
| Sterilized Milk | 150 - 800 | [5] |
| Skim Milk Powder (Low-Heat) | 49.4 | [4] |
| Skim Milk Powder (Medium-Heat) | 179.9 | [4] |
| Skim Milk Powder (High-Heat) | 294.6 | [4] |
| Sodium Caseinate | 856.1 | [4] |
| Infant Formula (Powdered) | Below detection limit - 920 | [6] [7] [8] |
| Infant Formula (Liquid Adapted) | Up to 86 | [6] [7] |
| Infant Formula (Liquid Follow-on) | Up to 390 | [6] [7] |
| Infant Formula (Liquid Growing Milks) | Up to 514 | [6] [7] |
| Formulas for Enteral Nutrition (Liquid) | 160 - 800 (Average: 528) | [1] |
| Milk powders with hydrolyzed milk proteins | Up to 2296 | [9] |
| Processed Cheese | 373 | [5] |
| Cereal Products | 200 - 300 | [8] |
| Meat Products | 140 - 540 | [8] |

Toxicological Data

The primary toxic effect observed for lysinoalanine is nephrocytomegaly (enlargement of kidney cells) in rats.[10] It is important to note that this effect appears to be species-specific, with other animals like mice, hamsters, rabbits, dogs, and monkeys not showing similar renal changes at comparable doses.[11] The toxicity is also dependent on whether the lysinoalanine is free or protein-bound, with free LAL being more toxic.[12]

| Species | Form of LAL | Dose | Effect | Reference(s) |
|--|--|---------------------------------|-------------------------------|--------------|
| Rat | Free (synthetic) | ≥ 100 ppm in diet | Nephrocytomegaly | [11] |
| Rat | Protein-bound | Up to 6000 ppm in diet | No nephrocytomegaly | [11] |
| Rat | Protein-bound (from alkali-treated isolated soybean protein) | 2000 - 3000 ppm in diet of dams | Decreased weight gain in pups | [13] |
| Mouse, Hamster, Rabbit, Quail, Dog, Monkey | Free (synthetic) | 1000 ppm in diet | No renal changes | [11] |

Experimental Protocols

Synthesis of (S,S)-Lysinoalanine

A common method for the synthesis of lysinoalanine involves the reaction of an N-protected lysine derivative with a dehydroalanine precursor under alkaline conditions. A detailed procedure is as follows:

- Preparation of Dehydroalanine Precursor: Methyl 2-acetamidoacrylate can be used as a dehydroalanine precursor.
- Complexation of Lysine: L-lysine hydrochloride is reacted with a copper salt to form a lysyl-alanyl-cupric complex. This protects the α -amino and carboxyl groups of lysine.

- **Reaction:** The dehydroalanine precursor and the lysine complex are reacted in a 50% ethanol solution under alkaline conditions.
- **Copper Removal:** Copper is removed from the reaction mixture by precipitation with hydrogen sulfide.
- **Hydrolysis and Purification:** The resulting product is subjected to acid hydrolysis to remove protecting groups, yielding lysinoalanine monohydrochloride.
- **Purification:** The final product is purified by ion-exchange chromatography and crystallization. [\[14\]](#)

Analysis by Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a classical and reliable method for the quantification of lysinoalanine in protein hydrolysates.

- **Sample Preparation (Protein Hydrolysis):**
 - Weigh a known amount of the protein-containing sample.
 - Add 6 M HCl to the sample.
 - Hydrolyze the sample at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.
 - After hydrolysis, neutralize the sample and filter it.
- **Chromatographic Separation:**
 - Use a cation-exchange column.
 - Elute the amino acids using a sodium or lithium buffer system with a pH and ionic strength gradient.
- **Post-Column Derivatization:**
 - The eluate from the column is mixed with a ninhydrin solution.

- The mixture is heated to allow for the colorimetric reaction between ninhydrin and the amino acids.
- Detection and Quantification:
 - The absorbance of the colored complex is measured at a specific wavelength (e.g., 570 nm).
 - The concentration of lysinoalanine is determined by comparing its peak area to that of a known standard.^{[15][16]}

Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID offers a sensitive method for lysinoalanine analysis but requires derivatization to increase the volatility of the analyte.

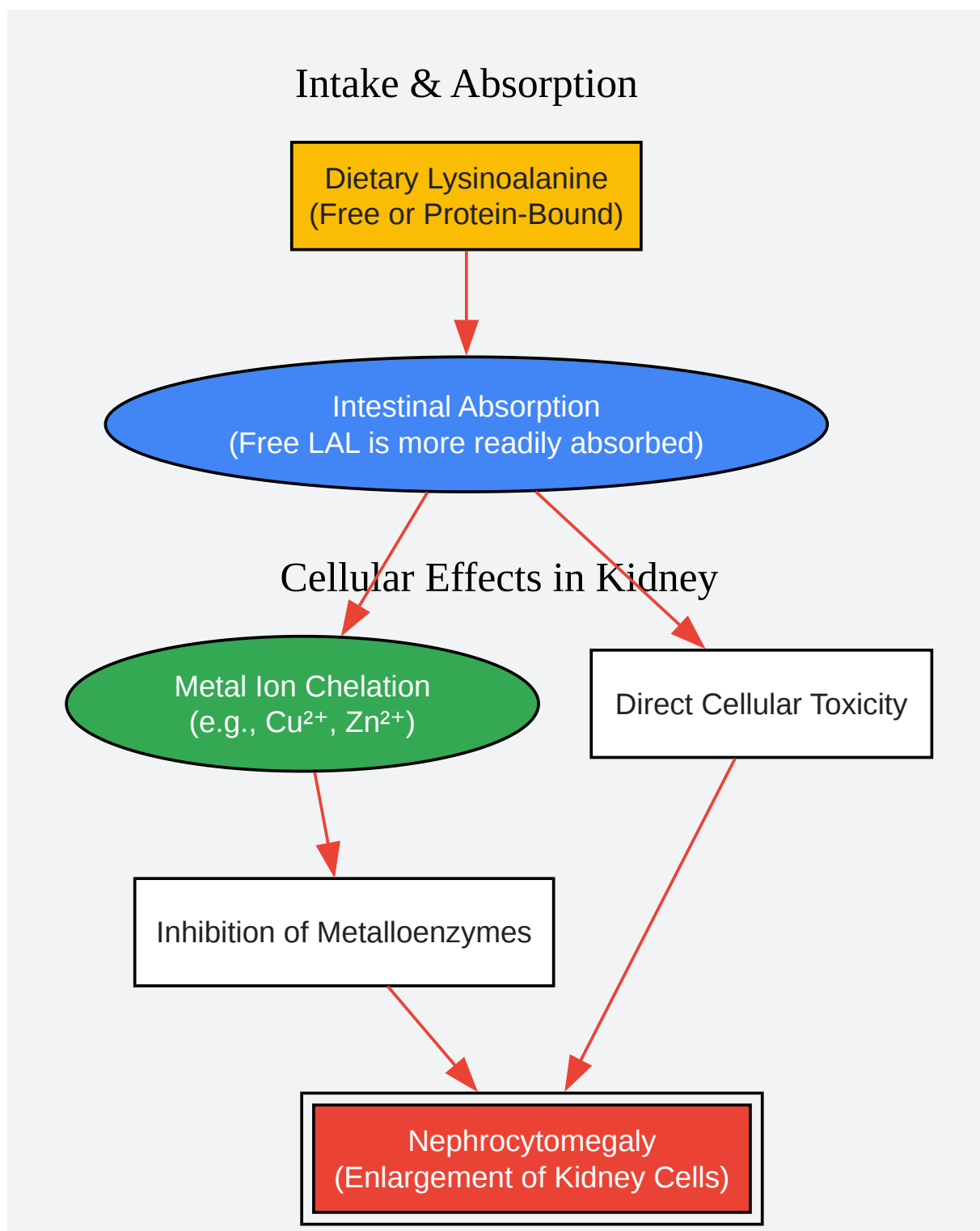
- Sample Preparation (Protein Hydrolysis):
 - Perform acid hydrolysis as described for ion-exchange chromatography.
- Derivatization:
 - The dried hydrolysate is derivatized to make the amino acids volatile. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC-FID Analysis:
 - Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
 - Use a temperature program to separate the derivatized amino acids.
 - Detect the eluted compounds using a flame ionization detector (FID).
- Quantification:

- Quantify the lysinoalanine peak by comparing its area to that of an internal standard and a calibration curve prepared with known concentrations of derivatized lysinoalanine.[\[17\]](#)[\[18\]](#)
[\[19\]](#)

Biological Effects and Proposed Mechanism of Toxicity

The primary toxic effect of lysinoalanine is nephrocytomegaly in rats.[\[10\]](#) The exact mechanism is not fully elucidated, but it is hypothesized to involve:

- **Metal Chelation:** Lysinoalanine is a strong chelator of metal ions, including copper and zinc. This chelation may disrupt the function of metalloenzymes in the kidney.[\[12\]](#)
- **Direct Cellular Effects:** Lysinoalanine may directly interfere with cellular processes in the proximal renal tubules, leading to the observed cellular enlargement.[\[10\]](#)



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Caption: Proposed mechanism of Lysinoalanine nephrotoxicity.

Conclusion

(S,S)-Lysinoalanine is a significant process-induced contaminant in foods, particularly in those containing proteins that have been subjected to heat and alkaline treatments. While its primary toxic effect, nephrocytomegaly, appears to be specific to rats, its presence serves as an important indicator of the severity of food processing and potential reductions in nutritional quality. The analytical methods outlined in this guide provide robust means for monitoring the levels of lysinoalanine in food products, ensuring food safety and quality. Further research is warranted to fully understand the long-term health implications of dietary lysinoalanine exposure in humans.

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